1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Overview
Description
1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound featuring multiple functional groups, including a furan ring, a pyrazole ring, a trifluoroethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multi-step reactions starting from basic organic compounds. The key steps often include:
Formation of the pyrazole ring: : Starting with a suitable diketone and hydrazine hydrate under reflux conditions.
Furan ring incorporation: : Using a furan-containing intermediate, this step often employs coupling reactions under catalytic conditions.
Introduction of the piperidine ring: : Utilizing piperidine or its derivatives through nucleophilic substitution or addition reactions.
Industrial Production Methods
On an industrial scale, the production process can be streamlined by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various types of reactions:
Oxidation: : The furan and pyrazole rings can be susceptible to oxidation under strong oxidizing agents, leading to the formation of carbonyl and other oxidized products.
Reduction: : Reduction reactions can be employed to alter the functional groups, such as converting carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper catalysts.
Major Products
Oxidized derivatives: Aldehydes, carboxylic acids.
Reduced derivatives: Alcohols.
Substituted products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has a plethora of applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules and in developing new synthetic methodologies.
Biology: : It may be used in the design of bioactive compounds, such as enzyme inhibitors or receptor agonists.
Industry: : Utilized in materials science for the development of novel polymers and other advanced materials.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with specific molecular targets. These interactions often involve:
Molecular Targets: : Enzymes, receptors, or other macromolecules in biological systems.
Pathways Involved: : Binding to active sites or allosteric sites, modifying the activity of the target molecules through inhibition or activation.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, such as those containing pyrazole or furan rings, 1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide stands out due to the presence of the trifluoroethyl group, which can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability.
Similar Compounds: : 1-(furan-2-yl)-3-(pyrazole-5-carbonyl) piperidine derivatives, trifluoroethyl-substituted pyrazoles.
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Properties
IUPAC Name |
1-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c17-16(18,19)9-20-14(24)10-3-5-23(6-4-10)15(25)12-8-11(21-22-12)13-2-1-7-26-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLCJGQITMIYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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